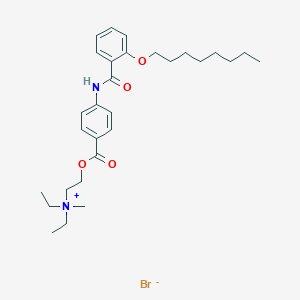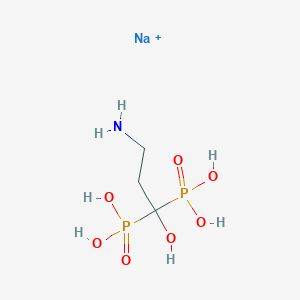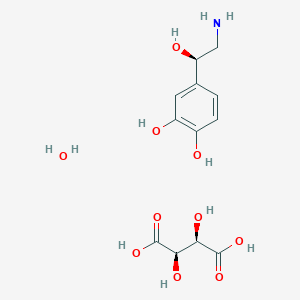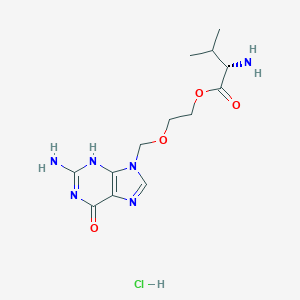
溴化奥替尼
描述
溴化奥替尼是一种季铵化合物,以其抗胆碱能和钙通道阻滞特性而闻名。 它主要用于缓解胃肠道痉挛性疼痛,尤其是在肠易激综合征等疾病中 .
科学研究应用
溴化奥替尼在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究季铵化合物的行为。
生物学: 研究人员用它来研究胃肠道肌肉收缩和舒张的机制。
作用机制
溴化奥替尼通过阻断电压依赖性钙通道发挥作用,从而使胃肠道平滑肌松弛。 它还与毒蕈碱和速激肽受体结合,进一步促进了其解痉作用 . 这种双重作用有助于减少肌肉收缩并减轻与胃肠道疾病相关的疼痛 .
生化分析
Biochemical Properties
Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors . It has been shown to inhibit L-type and T-type calcium channels, actions which may contribute to or determine its effects in the gut .
Cellular Effects
Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It also had a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml . Furthermore, it was observed that Otilonium Bromide changed the permeability of bacterial membrane and caused membrane damage .
Molecular Mechanism
The main mode of action of Otilonium Bromide is blocking the L-type Ca 2+ channels on smooth muscles and interfering with intracytoplasmatic Ca 2+ mobilization, thus relieving excessive intestinal contractions and abdominal cramps .
Temporal Effects in Laboratory Settings
In a study, it was found that bacteria could be killed completely after treatment with 2× MIC of Otilonium Bromide for 5 hours . This suggests that the effects of Otilonium Bromide can be observed over time in laboratory settings.
Dosage Effects in Animal Models
In a study on rats with pentylenetetrazol-induced convulsion, Otilonium Bromide reduced seizure activity at both doses of 25 mg/kg and 50 mg/kg, probably through blocking T-type calcium channels .
Metabolic Pathways
It is known that Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors .
Transport and Distribution
After oral administration, Otilonium Bromide has poor systemic absorption due to its physicochemical characteristics, and remains in the gastrointestinal tract acting locally . In animal models, the plasma levels of the drug were 1,000 times lower than in the gastrointestinal tract .
Subcellular Localization
Otilonium Bromide impairs vesicle‐mediated trafficking by targeting Sec31, thereby impeding the plasma membrane localization of the ergosterol transporters, such as Sip3 . Consequently, Otilonium Bromide obstructs the movement of ergosterol across membranes and triggers cytotoxic autophagy .
准备方法
溴化奥替尼的合成涉及多个步骤:
起始原料: 该过程从邻辛氧基苯甲酸开始。
中间体形成: 该化合物与氯甲酸酯反应形成中间产物。
缩合反应: 中间体与对氨基苯甲酸缩合生成 4-(2-辛氧基苯甲酰氨基)苯甲酸。
最终步骤: 该产物然后与二乙氨基乙基氯反应生成 N,N-二乙基-2-[4-(2-辛氧基苯甲酰氨基)苯甲酰氧基]乙胺,最后与溴甲烷反应生成溴化奥替尼.
化学反应分析
溴化奥替尼会发生各种化学反应:
取代反应: 由于溴离子的存在,它可以参与亲核取代反应。
络合物形成: 它可以与其他离子或分子形成络合物,尤其是在生物系统中。
相似化合物的比较
溴化奥替尼通常与其他抗胆碱能和钙通道阻滞剂进行比较:
溴化匹纳维林: 在其钙通道阻滞特性方面相似,但在药代动力学特征方面不同。
美贝维林: 另一种用于肠易激综合征的解痉药,但它主要通过阻断钠通道发挥作用。
丁溴东莨菪碱: 也是一种抗胆碱能药物,但其应用范围比胃肠道更广
属性
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPIJGXYWHBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26095-58-9 (iodide), 105360-89-2 (Parent) | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046357 | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-59-0 | |
| Record name | Otilonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otilonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Otilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Otilonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTILONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Otilonium Bromide?
A1: Otilonium Bromide is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]
Q2: How does Otilonium Bromide's inhibition of calcium influx affect smooth muscle?
A2: By reducing calcium influx, Otilonium Bromide prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]
Q3: What is the molecular formula and weight of Otilonium Bromide?
A3: The molecular formula of Otilonium Bromide is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)
Q4: Is there any spectroscopic data available for Otilonium Bromide?
A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of Otilonium Bromide. []
Q5: How does the instability of Otilonium Bromide in certain solvents impact its use?
A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []
Q6: What is the absorption profile of Otilonium Bromide?
A8: Otilonium Bromide exhibits poor systemic absorption after oral administration. Studies using radiolabeled Otilonium Bromide in rats showed very low plasma levels compared to gastrointestinal tract levels. []
Q7: Where does Otilonium Bromide primarily distribute after administration?
A9: Following oral administration, Otilonium Bromide predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.
Q8: Is Otilonium Bromide metabolized in the body?
A8: While specific details on the metabolic pathways of Otilonium Bromide are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.
Q9: How is Otilonium Bromide eliminated from the body?
A9: The primary route of elimination for Otilonium Bromide has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.
Q10: Has Otilonium Bromide been tested in cell-based assays?
A12: Yes, in vitro studies have investigated the effects of Otilonium Bromide on ion channels in cell lines. For example, one study showed that Otilonium Bromide inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []
Q11: What animal models have been used to study Otilonium Bromide?
A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of Otilonium Bromide. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of Otilonium Bromide on stress-induced gastrointestinal dysfunction. []
Q12: What are the key findings from clinical trials involving Otilonium Bromide?
A14: Clinical trials have consistently demonstrated the efficacy of Otilonium Bromide in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that Otilonium Bromide effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]
Q13: Does Otilonium Bromide exhibit any specific targeting within the body?
A16: While not specifically designed for targeted delivery, Otilonium Bromide demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.
Q14: What are some common alternatives to Otilonium Bromide for irritable bowel syndrome?
A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []
Q15: When was Otilonium Bromide first introduced as a treatment option?
A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that Otilonium Bromide has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















